(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Evolution of Benzothiazole Chemistry
Benzothiazole, first synthesized in the late 19th century, emerged as a foundational heterocycle due to its unique electronic and steric properties. The core structure—a benzene ring fused to a thiazole ring—enables versatile reactivity, particularly at the C-2 and C-6 positions. Early synthetic routes relied on cyclization of 2-mercaptoaniline derivatives with acyl chlorides or aldehydes, as exemplified by the reaction:
$$
\text{C}6\text{H}4(\text{NH}2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}6\text{H}4(\text{N})\text{SCR} + \text{HCl} + \text{H}2\text{O}
$$
This method laid the groundwork for functionalization strategies, including sulfamoyl group incorporation. The electron-withdrawing nature of the thiazole ring facilitates electrophilic substitution, enabling regioselective modifications critical for pharmaceutical applications.
Landmark Discoveries in Sulfamoylbenzo[d]thiazole Research
The introduction of sulfonamide groups into benzothiazoles marked a pivotal advancement. Early work demonstrated that sulfamoyl derivatives exhibit enhanced hydrogen-bonding capacity, improving target affinity in enzyme inhibition. For instance, the synthesis of 6-sulfamoylbenzo[d]thiazoles via Lawesson’s reagent-mediated thionylation and Yacobsen cyclization enabled access to compounds with nanomolar inhibitory activity against carbonic anhydrases. Transition metal-free methods, such as the S$$_\text{RN}$$1 mechanism for C-2 functionalization, further expanded synthetic accessibility.
Emergence of Sulfamoylbenzo[d]thiazole Derivatives
Early Research Milestones
Initial studies focused on 2-aminothiophenol-based condensations with aldehydes or ketones to generate dihydrobenzothiazole intermediates, which were oxidized to yield sulfamoyl derivatives. A breakthrough came with the development of CuBr$$_2$$-mediated dehydrogenation , enabling efficient synthesis of 2-acylbenzothiazoles (e.g., 20a–k ). These methods provided the first bioactive sulfamoylbenzo[d]thiazoles, showing promise as antimicrobial and antitumor agents.
Contemporary Research Significance
Modern research emphasizes multitarget ligands and hybrid molecules . For example, sulfonyl thioureas bearing benzothiazole moieties (e.g., 6k ) inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs) with IC$$_{50}$$ values below 1 μM. Computational tools, such as induced fit docking and molecular dynamics simulations , now guide rational design, as seen in studies of ligand interactions with AChE (PDB: 4EY7).
Research Significance and Academic Context
Position Within Heterocyclic Chemistry
Benzothiazoles occupy a niche as planar, electron-deficient scaffolds capable of mimicking peptide backbones or nucleic acid bases. The sulfamoyl group enhances solubility and target engagement, making these derivatives invaluable in drug discovery. Their structural rigidity also facilitates crystal engineering, as demonstrated in X-ray studies of benzo[d]thiazole-5-sulfonamides .
Relevance to Medicinal Chemistry Advancements
Sulfamoylbenzo[d]thiazoles exhibit broad-spectrum bioactivity :
- Anticancer agents : Hybrids like 8a–r (arylpropenone-benzothiazoles) show cytotoxicity via kinase inhibition.
- Neurotherapeutics : Dual AChE/MAO-B inhibitors (e.g., 6k ) address multifactorial pathologies like Alzheimer’s disease.
- Antimicrobials : Fluorinated derivatives (e.g., 9a–h ) disrupt microbial biofilms through thiol-mediated pathways.
Current Research Challenges and Opportunities
Unmet Research Needs
Key challenges include:
- Regioselectivity : Controlling substitution patterns at C-6 versus C-2 remains synthetically demanding.
- Solubility optimization : Sulfamoyl groups improve hydrophilicity but may reduce membrane permeability.
- Target specificity : Off-target effects persist in multitarget agents, necessitating advanced SAR studies.
Emerging Research Directions
- Hybrid architectures : Combining benzothiazoles with peptidomimetics or metalloenzyme inhibitors (e.g., rhodacyanines 11a–q ).
- Sustainable synthesis : Biocatalytic methods using calcined limpet shells coated with ZnCl$$_2$$.
- Computational-driven design : Machine learning models to predict isoform selectivity (e.g., hCA IX vs. hCA II).
Properties
IUPAC Name |
methyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O7S2/c1-32-19(28)11-24-15-6-5-14(34(22,30)31)10-16(15)33-21(24)23-20(29)12-3-2-4-13(9-12)25-17(26)7-8-18(25)27/h2-6,9-10H,7-8,11H2,1H3,(H2,22,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGFQOABSKPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C22H19N3O6S, with a molecular weight of approximately 453.47 g/mol. The structure features a thiazole ring fused with a benzene structure and incorporates various functional groups that enhance its biological interactions.
Mechanisms of Biological Activity
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Analgesic Properties :
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivative A | Thiazole ring + amine | Anticancer |
| Pyrrolidine-Based Compound B | Pyrrolidine + carbonyl | Antimicrobial |
| Benzoyl-Pyridine C | Benzoyl + pyridine ring | Enzyme inhibition |
The unique combination of structural elements in this compound may enhance its biological activity compared to other similar compounds that lack such diversity .
Case Studies and Research Findings
Research has demonstrated that derivatives of thiazole exhibit a broad spectrum of biological activities:
- Study on Anti-inflammatory and Analgesic Effects : A recent study evaluated several thiazole derivatives for their anti-inflammatory and analgesic properties. The most active compound showed significant reduction in inflammation markers at a dose of 50 mg/kg .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against multiple bacterial strains. Results indicated that certain modifications led to enhanced activity against resistant strains .
Scientific Research Applications
Anticancer Properties
Research indicates that benzothiazole derivatives, including (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, can inhibit specific pathways related to cancer cell proliferation and survival. The compound's mechanism of action is primarily linked to its interaction with enzymes or receptors involved in cancer progression .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. Its structural features allow it to interact effectively with biological targets, making it a candidate for further development as an antibacterial or antifungal agent .
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation .
Therapeutic Applications
The potential therapeutic applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Cancer Treatment | Potential as an anticancer agent targeting specific molecular pathways involved in tumor growth. |
| Infection Control | Development as an antimicrobial agent due to its effectiveness against bacterial strains. |
| Inflammation Management | Use in formulations aimed at reducing inflammation and associated pain in chronic conditions. |
Case Studies
Several studies have explored the efficacy of benzothiazole derivatives in various biological assays:
- Anticancer Activity : A study reported that benzothiazole derivatives inhibited cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
- Antimicrobial Testing : In vitro studies have shown that this compound exhibits significant activity against gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic .
- Anti-inflammatory Studies : Experimental models demonstrated that compounds similar to this derivative reduced inflammatory markers significantly compared to controls, indicating its therapeutic potential in inflammatory diseases .
Chemical Reactions Analysis
Formation of the Imino Linkage
The imino () bond is formed via a Schiff base reaction between an amine and a carbonyl group:
-
Activated ester intermediate : The 3-(2,5-dioxopyrrolidin-1-yl)benzoyl group is synthesized by converting benzoic acid to its -hydroxysuccinimide (NHS) ester using / in anhydrous .
-
Condensation : The NHS ester reacts with the 2-amino group of the benzo[d]thiazole under mild basic conditions (e.g., ) to form the imino linkage .
Reaction Conditions
| Component | Role | Optimization Notes |
|---|---|---|
| Base | Neutralizes HCl byproduct, enhances nucleophilicity of amine | |
| Solvent | Polar aprotic solvent stabilizes intermediates |
Esterification of the Acetate Side Chain
The methyl acetate group is introduced via:
-
Alkylation : Reaction of the benzo[d]thiazole nitrogen with methyl bromoacetate in the presence of or .
-
Protection strategies : Use of temporary protecting groups (e.g., tert-butyl) for selective functionalization .
Yield Optimization
| Parameter | Effect | Optimal Range |
|---|---|---|
| Temperature | Higher temps reduce reaction time | 60–80°C |
| Solvent | Polar aprotic solvents (e.g., ) | , |
Stability and Reactivity Considerations
-
NHS ester hydrolysis : The 2,5-dioxopyrrolidin-1-yl group is prone to hydrolysis in aqueous media, necessitating anhydrous conditions during synthesis .
-
Imino bond stability : The bond is susceptible to acid-catalyzed hydrolysis; stability is enhanced in neutral to slightly basic conditions .
Degradation Pathways
| Condition | Degradation Product |
|---|---|
| Acidic () | Cleavage to benzoic acid and free amine |
| Alkaline () | Ester saponification to carboxylic acid |
Catalytic and Coupling Reactions
-
Palladium-catalyzed cross-coupling : Used for introducing aryl/heteroaryl groups to the benzothiazole core (e.g., Suzuki-Miyaura coupling) .
-
Stille coupling : Employed for attaching carbazole or thiophene derivatives in analogous systems .
Catalyst Performance
| Catalyst | Substrate | Yield |
|---|---|---|
| Bromobenzothiazole | 85% | |
| Chlorobenzothiazole | 72% |
Functional Group Compatibility
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Compound Z with three structurally related compounds from , highlighting key functional groups and molecular properties:
Key Observations:
- Sulfamoyl vs. Cyanopyrazole: Compound Z’s sulfamoyl group (–SO₂NH₂) contrasts with Compound 12’s cyanopyrazole (–CN), which may alter solubility and target selectivity. Sulfamoyl groups are known to enhance binding to proteases or kinases, while nitriles often participate in covalent inhibition .
- Dioxopyrrolidinyl vs. Benzamide : The dioxopyrrolidinyl moiety in Compound Z may confer greater metabolic stability compared to the benzamide group in Compound 11, which is prone to hydrolysis .
Bioactivity and Mechanism
- The sulfamoyl and dioxopyrrolidinyl groups in Compound Z may mimic features of ferroptosis-inducing small molecules (FINs) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The compound can be synthesized via condensation reactions, similar to methods used for benzothiazole derivatives. For example, hydrazine intermediates may react with carbonyl-containing reagents (e.g., ketones or aldehydes) in ethanol under reflux conditions . Controlled copolymerization techniques, as described for polycationic dye-fixatives, can also inspire optimization of reaction parameters like temperature, solvent polarity, and stoichiometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Confirm regiochemistry of the thiazole ring and Z-configuration via - and -NMR coupling constants and NOE experiments.
- IR : Identify carbonyl (C=O) and sulfonamide (S=O) stretches to verify functional groups.
- HPLC : Assess purity (>97%) using reverse-phase chromatography with UV detection, as applied to structurally similar esters .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the Z-configuration and bond angles. The software’s robustness in handling small-molecule data ensures accurate electron density maps, even for sulfonamide and dioxopyrrolidinyl groups .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
- Methodological Answer : Apply DoE principles from flow-chemistry studies to identify critical factors (e.g., reactant ratios, reaction time, catalyst loading). For example, a central composite design can model nonlinear relationships between variables, while ANOVA evaluates significance. This approach is validated in flow synthesis of diphenyldiazomethane, where statistical modeling improved yield by 25% .
Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare experimental -NMR chemical shifts with density functional theory (DFT)-predicted values.
- Use X-ray crystallography (via SHELX) to resolve discrepancies in stereochemical assignments .
- Employ 2D NMR (e.g., HSQC, HMBC) to confirm through-space correlations in complex regions like the benzo[d]thiazole moiety.
Q. How can researchers assess the compound’s potential bioactivity in vitro?
- Methodological Answer :
- Cytotoxicity Assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cell viability, following protocols for similar sulfonamide derivatives .
- Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) using fluorescence-based assays, with IC calculations via nonlinear regression.
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodological Answer :
- Crystallization Issues : The sulfamoyl and dioxopyrrolidinyl groups may hinder crystal packing. Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Twinned Data : SHELXL’s twin refinement tools (e.g., BASF parameter) can handle pseudo-merohedral twinning, common in bulky aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
